6-Bromo-3-chloro-4-methylpyridazine
Overview
Description
6-Bromo-3-chloro-4-methylpyridazine is a heterocyclic compound with the molecular formula C5H4BrClN2 and a molecular weight of 207.46 g/mol It is characterized by the presence of bromine, chlorine, and a methyl group attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-4-methylpyridazine typically involves the halogenation of pyridazine derivatives. One common method includes the bromination and chlorination of 4-methylpyridazine under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine gas, and a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of inert atmospheres (e.g., nitrogen or argon) and low temperatures (2-8°C) is essential to maintain the stability of the compound during production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-4-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions, often in the presence of a base like potassium carbonate.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyridazines can be obtained.
Coupling Products: Aryl or vinyl-substituted pyridazines are the major products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
6-Bromo-3-chloro-4-methylpyridazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmacologically active molecules.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-4-methylpyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-isopropyl-pyridazine
- 3,4,5-Tribromopyridazine
- 3-Bromo-6-hydrazinylpyridazine
Uniqueness
6-Bromo-3-chloro-4-methylpyridazine is unique due to the presence of both bromine and chlorine atoms on the pyridazine ring, which allows for diverse chemical modifications and applications. Its methyl group also contributes to its distinct chemical properties and reactivity compared to other pyridazine derivatives .
Properties
IUPAC Name |
6-bromo-3-chloro-4-methylpyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c1-3-2-4(6)8-9-5(3)7/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLBNEKHIODSNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292568 | |
Record name | 6-Bromo-3-chloro-4-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89283-91-0 | |
Record name | 6-Bromo-3-chloro-4-methylpyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89283-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-chloro-4-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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